1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
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Overview
Description
1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a unique combination of oxazinan and thiomorpholin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves the cyclization of amino acid-derived diazoketones via silica-supported HClO4 catalysis . This method is operationally simple and environmentally friendly, offering high yields under mild reaction conditions. Another approach involves the conversion of CO2 into 1,3-oxazinan-2-ones using aminopropanol and alkynol as substrates, catalyzed by a three-dimensional copper-organic framework .
Industrial Production Methods
Industrial production methods for this compound are still under development, focusing on optimizing the reaction conditions to achieve higher yields and purity. The use of metal-organic frameworks and eco-friendly catalysts is being explored to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazinan and thiomorpholin moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazinan-2-ones: These compounds share the oxazinan moiety and have similar biological activities.
Thiomorpholine derivatives: Compounds with thiomorpholine groups exhibit comparable chemical reactivity and applications.
Uniqueness
1-[2-(Oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to its combination of oxazinan and thiomorpholin groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c21-17(14-19-8-11-24-12-9-19)15-22-18-6-2-1-5-16(18)13-20-7-3-4-10-23-20/h1-2,5-6,17,21H,3-4,7-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFNWGQFEAIZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CC2=CC=CC=C2OCC(CN3CCSCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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